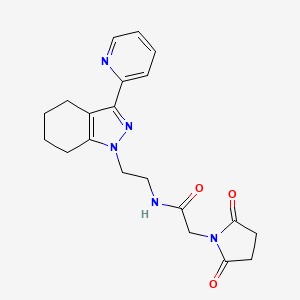

![molecular formula C11H15Cl2NO B2465692 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol CAS No. 852840-76-7](/img/structure/B2465692.png)

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . It can be obtained from various suppliers .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol, such as its melting point, boiling point, and density, are not directly available in the searched resources .Scientific Research Applications

Herbicide Synthesis

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol: serves as a crucial intermediate in the synthesis of herbicides. Specifically, it plays a key role in the production of triazolinone herbicides like Sulfentrazone. Here’s how it works:

Background: Sulfentrazone is an effective herbicide developed by FMC in the United States. It demonstrates remarkable efficacy against annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds .

Synthesis Pathway: The compound is synthesized by nitration of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol . Traditionally, batch reactors required large amounts of sulfuric acid, resulting in substantial waste acid. However, continuous flow microreactors have improved efficiency and yield. By optimizing parameters such as flow rate, molar ratios, and reaction temperature, a 97% yield of the product can be achieved .

1,3,5-Oxadiazine Derivatives

Another intriguing application involves the synthesis of 1,3,5-oxadiazine derivatives . For instance, the compound 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine is obtained by eliminating hydrogen sulfide from a related precursor. These derivatives exhibit diverse properties and potential applications .

Spiro-1,2,4-Triazole-3-Thiones

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol: contributes to the synthesis of spiro-1,2,4-triazole-3-thiones. For example, the reaction of 1-acetylindoline-2,3-dione with thiosemicarbazide catalyzed by an acidic ionic liquid yields 1-acetyl-5′-thioxospiro [indoline-3,3′-[1,2,4]triazolidin]-2-one . These spiro compounds possess interesting biological activities .

Safety and Hazards

properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-2-10(7-15)14-6-8-3-4-9(12)5-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMRRLBEWOTNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2465612.png)

![3-[(Propylamino)sulfonyl]benzamide](/img/structure/B2465614.png)

![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide](/img/structure/B2465615.png)

![1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465618.png)

![tert-butyl N-[(4-chlorobenzoyl)amino]carbamate](/img/structure/B2465619.png)

![1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2465624.png)

![2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2465630.png)